2-[4-({6-[4-(2-HYDROXYETHYL)ANILINO]-5-NITRO-4-PYRIMIDINYL}AMINO)PHENYL]-1-ETHANOL
Overview
Description
2,2’-[(5-nitropyrimidine-4,6-diyl)bis(imino-4,1-phenylene)]diethanol is a complex organic compound with a unique structure that includes a nitropyrimidine core and phenylene groups linked by imino and ethanol functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(5-nitropyrimidine-4,6-diyl)bis(imino-4,1-phenylene)]diethanol typically involves multiple steps, starting with the preparation of the nitropyrimidine core. One common method involves the reaction of 2,4-diamino-5-nitropyrimidine with appropriate reagents to introduce the phenylene and ethanol groups. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(5-nitropyrimidine-4,6-diyl)bis(imino-4,1-phenylene)]diethanol undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenylene rings .
Scientific Research Applications
2,2’-[(5-nitropyrimidine-4,6-diyl)bis(imino-4,1-phenylene)]diethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism by which 2,2’-[(5-nitropyrimidine-4,6-diyl)bis(imino-4,1-phenylene)]diethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitropyrimidine core and phenylene groups can form specific interactions with these targets, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-nitropyrimidine: Shares the nitropyrimidine core but lacks the phenylene and ethanol groups.
5-nitropyrimidine-4,6-diol: Similar core structure but different functional groups.
Uniqueness
2,2’-[(5-nitropyrimidine-4,6-diyl)bis(imino-4,1-phenylene)]diethanol is unique due to its combination of nitropyrimidine, phenylene, and ethanol functionalities. This combination provides distinct chemical and biological properties that are not present in the similar compounds listed above .
Properties
IUPAC Name |
2-[4-[[6-[4-(2-hydroxyethyl)anilino]-5-nitropyrimidin-4-yl]amino]phenyl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c26-11-9-14-1-5-16(6-2-14)23-19-18(25(28)29)20(22-13-21-19)24-17-7-3-15(4-8-17)10-12-27/h1-8,13,26-27H,9-12H2,(H2,21,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNYUXGJLMAXFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)NC2=C(C(=NC=N2)NC3=CC=C(C=C3)CCO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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